![molecular formula C8H9N3 B1452799 (1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine CAS No. 25957-71-5](/img/structure/B1452799.png)

(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine

Overview

Description

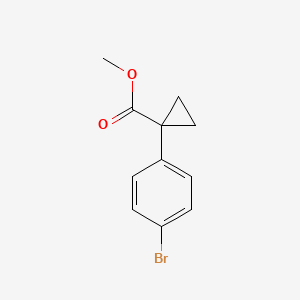

“(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C8H9N3. It has a molecular weight of 147.18 . It is a solid substance and should be stored at 4°C, protected from light .

Molecular Structure Analysis

The InChI code for “(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine” is 1S/C8H9N3/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5,11H,4,9H2 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

“(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine” has a boiling point of 374.6±27.0 C at 760 mmHg . It is a solid substance and should be stored at 4°C, protected from light .Scientific Research Applications

Synthesis and Characterization

Synthesis and Anticonvulsant Activity : Schiff bases of 3-aminomethyl pyridine, including (1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine derivatives, have been synthesized and screened for anticonvulsant activity. These compounds demonstrated potential as seizure-protective agents in various models (Pandey & Srivastava, 2011).

Catalytic Applications : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have undergone C–H bond activation to form unsymmetrical NCN′ pincer palladacycles, showing good activity and selectivity in catalytic applications (Roffe et al., 2016).

Synthesis of Bicyclic Diamino Scaffold : A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was synthesized to stabilize parallel turn conformations in short peptide sequences (Bucci et al., 2018).

Anticancer Activity

Palladium and Platinum Complexes : Palladium(II) and platinum(II) complexes based on Schiff bases of (1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine showed promising anticancer activity and DNA-binding affinity, suggesting potential in cancer therapy (Mbugua et al., 2020).

Nortopsentin Analogues for Peritoneal Mesothelioma : Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues were synthesized, displaying significant antitumor activity in diffuse malignant peritoneal mesothelioma models (Carbone et al., 2013).

Chemosensor Development

- Zinc Ion Sensor : A zinc ion sensor incorporating a dipicolylamine derivative of (1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine was developed, demonstrating high selectivity and a remarkable red shift in aqueous solution (Kim et al., 2013).

Synthesis of Pyrrolylpyridines

- Synthesis from Alkynes and Isothiocyanates : A novel method was reported for synthesizing pyrrolylpyridines from alkynes and isothiocyanates, offering a new approach to combine pyrrole and pyridine rings in a single molecule (Nedolya et al., 2015).

Mechanism of Action

While the specific mechanism of action for “(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine” is not available, similar compounds like 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their biological activities. For instance, some derivatives have shown potent activities against FGFR1, 2, and 3 .

Safety and Hazards

“(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine” is classified as a dangerous substance. The safety information includes the signal word “Danger” and the hazard statement H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Future Directions

The future directions for “(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine” and similar compounds could involve further exploration of their biological activities. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . These compounds could be further optimized and studied for potential therapeutic applications.

properties

IUPAC Name |

1H-pyrrolo[2,3-c]pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-3-6-4-11-8-5-10-2-1-7(6)8/h1-2,4-5,11H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULATWWBQOMBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676857 | |

| Record name | 1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25957-71-5 | |

| Record name | 1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

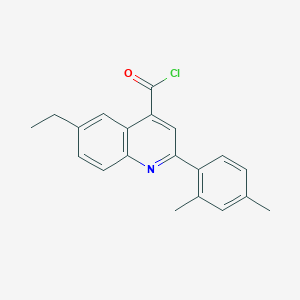

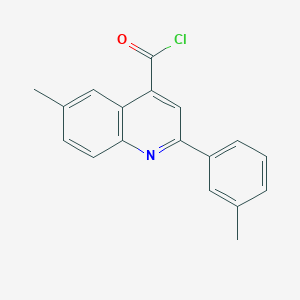

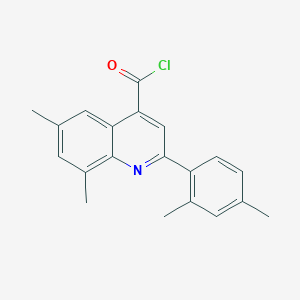

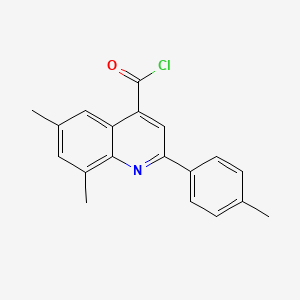

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1452724.png)